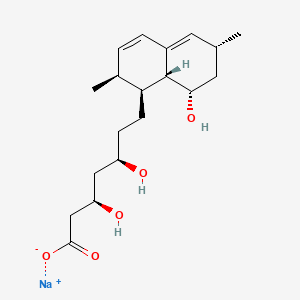

Des(2-methylbutyryl) Lovastatin Hydroxy Acid Sodium Salt

Beschreibung

Lovastatin

- Structure : Contains a 2-methylbutyryloxy side chain esterified to the hexahydronaphthalene core.

- Key Feature : The ester group contributes to lipophilicity (logP = 4.26), limiting aqueous solubility (0.4 mg/mL) .

- Biosynthetic Role : The 2-methylbutyryl moiety is introduced during polyketide chain elongation by LovF, a diketide synthase .

Simvastatin

This compound

- Structural Modification : Removal of the 2-methylbutyryl group results in a smaller, more polar molecule.

- Impact :

Table 2: Structural Comparison

| Compound | Side Chain | Molecular Weight | logP |

|---|---|---|---|

| Lovastatin | 2-Methylbutyryloxy | 404.54 g/mol | 4.26 |

| Simvastatin | 2,2-Dimethylbutyryloxy | 418.58 g/mol | 4.50 |

| Des(2-methylbutyryl) Lovastatin Sodium | None (hydroxy acid) | 360.42 g/mol | 2.38 |

Role of Sodium Counterion in Stabilization and Solubility

The sodium ion in this compound plays two critical roles:

Electrostatic Stabilization

- The sodium ion neutralizes the carboxylate group (-COO⁻), reducing intermolecular repulsion and stabilizing the crystal lattice. This is evident in the compound’s melting point (154–160°C), which is lower than lovastatin’s (178°C) due to altered packing efficiency .

Eigenschaften

IUPAC Name |

sodium;(3R,5R)-7-[(1S,2S,6R,8S,8aR)-8-hydroxy-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H30O5.Na/c1-11-7-13-4-3-12(2)16(19(13)17(22)8-11)6-5-14(20)9-15(21)10-18(23)24;/h3-4,7,11-12,14-17,19-22H,5-6,8-10H2,1-2H3,(H,23,24);/q;+1/p-1/t11-,12-,14+,15+,16-,17-,19-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBIXDWORWZRXAF-WQWDMWLPSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(C2C(C(C=CC2=C1)C)CCC(CC(CC(=O)[O-])O)O)O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@@H]([C@@H]2[C@H]([C@H](C=CC2=C1)C)CC[C@H](C[C@H](CC(=O)[O-])O)O)O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H29NaO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10670091 | |

| Record name | Sodium (3R,5R)-3,5-dihydroxy-7-[(1S,2S,6R,8S,8aR)-8-hydroxy-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]heptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10670091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132294-94-1 | |

| Record name | Sodium (3R,5R)-3,5-dihydroxy-7-[(1S,2S,6R,8S,8aR)-8-hydroxy-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]heptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10670091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

The synthesis of Des(2-methylbutyryl) Lovastatin Hydroxy Acid Sodium Salt involves several steps. The starting material, lovastatin, undergoes a series of chemical reactions to introduce the 2-methylbutyrate group and convert it into its hydroxy acid sodium salt form. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed. Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Analyse Chemischer Reaktionen

Des(2-methylbutyryl) Lovastatin Hydroxy Acid Sodium Salt undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another.

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

-

Cholesterol Management

- Des(2-methylbutyryl) Lovastatin Hydroxy Acid Sodium Salt is primarily recognized for its role as a cholesterol-lowering agent. It functions by inhibiting the enzyme 3-hydroxy-3-methylglutaryl coenzyme A reductase, which is crucial in cholesterol synthesis . Clinical studies have demonstrated that lovastatin, and its derivatives, effectively reduce total and low-density lipoprotein cholesterol levels in patients with hypercholesterolemia .

- Analytical Standards

-

Research on Enzyme Activity

- Studies have shown that the enzymatic pathways involving lovastatin derivatives can be enhanced through protein engineering. For instance, mutations in the enzyme LovD have been explored to improve its catalytic efficiency towards unnatural acyl donors, which could lead to more effective synthesis routes for statins .

Case Study 1: Efficacy in Hypercholesterolemia

A double-blind study involving 101 patients assessed the efficacy of lovastatin (including its derivatives) in managing nonfamilial primary hypercholesterolemia. Patients receiving dosages of 40 mg twice daily experienced significant reductions in cholesterol levels—32% for total cholesterol and 39% for low-density lipoprotein cholesterol—demonstrating the clinical relevance of lovastatin derivatives .

Case Study 2: Enzymatic Synthesis Improvements

Research focused on the LovD enzyme revealed that engineered variants exhibited enhanced activity when processing non-natural substrates. This advancement could lead to more efficient production methods for lovastatin-related compounds, including this compound. The study utilized molecular dynamics simulations to elucidate structural changes that contributed to improved catalytic performance .

Table 1: Comparison of Statins and Their Properties

| Statin | Type | Lipophilicity | Bioavailability (%) | Metabolism | Active Metabolites |

|---|---|---|---|---|---|

| Lovastatin | Natural | Lipophilic | <5 | CYP3A4 | Yes |

| Simvastatin | Semi-synthetic | Lipophilic | <5 | CYP3A4 | Yes |

| Pravastatin | Synthetic | Hydrophilic | 17 | Sulfation | No |

Wirkmechanismus

The mechanism of action of Des(2-methylbutyryl) Lovastatin Hydroxy Acid Sodium Salt involves the inhibition of the enzyme hydroxymethylglutaryl-coenzyme A reductase. This enzyme catalyzes the conversion of hydroxymethylglutaryl-coenzyme A to mevalonate, a key step in the biosynthesis of cholesterol. By inhibiting this enzyme, this compound reduces the production of cholesterol and other lipids, leading to a decrease in blood cholesterol levels .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Differences

Key structural distinctions among lovastatin derivatives arise from substitutions at the C8 position and the presence/absence of lactone or hydroxy acid forms:

Functional Implications :

- The 2-methylbutyryl group is critical for binding to the HMG-CoA reductase enzyme. Its absence in Des(2-methylbutyryl) likely reduces inhibitory potency compared to lovastatin or simvastatin.

- The hydroxy acid form (as in Des(2-methylbutyryl)) is the pharmacologically active form of statins, whereas the lactone form acts as a prodrug.

- Sodium salt derivatives enhance solubility in aqueous matrices, facilitating in vitro studies.

Pharmacological Activity

- Lovastatin Hydroxy Acid Sodium Salt (4 µM) reduces MHC-I density on cell surfaces, demonstrating immunomodulatory effects.

- This compound: No direct activity data is available, but structural analogies suggest reduced efficacy due to the missing 2-methylbutyryl group, which is essential for binding to the LovD acyltransferase enzyme during biosynthesis.

- Pravastatin Sodium : Exhibits hepatoselectivity due to its hydrophilic hydroxy acid structure, unlike lipophilic lactone statins.

Analytical and Industrial Relevance

- This compound is classified as a process-related impurity in lovastatin synthesis.

- Cis-2,3-Dehydro Lovastatin Acid Sodium Salt is a fermentation byproduct, highlighting the need for rigorous quality control in statin production.

- Lovastatin-d3 Hydroxy Acid Sodium Salt (CAS: 1217528-38-5) is a deuterated analog used in mass spectrometry-based pharmacokinetic studies.

Solubility and Stability

- Sodium salt forms (e.g., Des(2-methylbutyryl), pravastatin) exhibit higher water solubility than lactone forms, aiding in formulation and bioavailability.

Research and Development Insights

- Enzymatic Synthesis : The 2-methylbutyryl side chain is transferred by LovD acyltransferase during lovastatin production. Des(2-methylbutyryl) derivatives may arise from incomplete acylation or hydrolysis.

- Environmental Impact : Statin hydroxy acids are more persistent in aquatic environments than lactones, necessitating studies on Des(2-methylbutyryl)'s ecological fate.

Biologische Aktivität

Des(2-methylbutyryl) Lovastatin Hydroxy Acid Sodium Salt, a derivative of lovastatin, exhibits significant biological activity primarily through its role as an HMG-CoA reductase inhibitor. This article explores its mechanisms of action, pharmacological effects, and potential therapeutic applications, supported by relevant data and case studies.

Overview of Lovastatin and Its Derivatives

Lovastatin, a member of the statin family, is widely recognized for its cholesterol-lowering properties. It functions by competitively inhibiting HMG-CoA reductase, the enzyme responsible for cholesterol synthesis in the liver. The hydroxy acid form of lovastatin, specifically the sodium salt variant, enhances its solubility and bioavailability, which is crucial for therapeutic efficacy.

The primary mechanism through which this compound exerts its biological activity includes:

- HMG-CoA Reductase Inhibition : It competes with HMG-CoA for binding to the active site of the enzyme, thus reducing cholesterol synthesis. The inhibition constant (Ki) for lovastatin is approximately 0.6 nM, indicating high potency .

- Anti-inflammatory Effects : Beyond lipid-lowering effects, lovastatin has demonstrated anti-inflammatory properties. It modulates inflammatory cytokine levels and inhibits pathways such as NF-κB, contributing to its therapeutic potential in various inflammatory conditions .

Anticancer Properties

Recent studies have highlighted the anticancer effects of lovastatin derivatives. This compound has shown promise in:

- Inducing Apoptosis : It triggers apoptotic pathways in cancer cells by regulating cell cycle checkpoints and promoting cell death in various cancer types including breast and colon cancers .

- Enhancing Chemotherapy Efficacy : Lovastatin has been reported to increase the sensitivity of cancer cells to chemotherapeutic agents, thereby improving treatment outcomes .

Cardiovascular Benefits

Lovastatin derivatives are primarily used for managing hyperlipidemia. Their biological activities include:

- Lipid Profile Improvement : Clinical studies indicate significant reductions in LDL cholesterol levels among patients treated with lovastatin .

- Calcium Channel Modulation : Recent research suggests that lovastatin may also exhibit calcium channel-blocking effects, which could contribute to vascular relaxation and improved cardiovascular health .

Case Studies and Research Findings

- Cancer Cell Studies : An in vitro study demonstrated that lovastatin significantly inhibited cell viability in various cancer lines (e.g., MCF-7 breast cancer cells), with IC50 values indicating effective dosage ranges for therapeutic use .

- Inflammation Models : In animal models of ulcerative colitis, this compound exhibited reduced disease activity indices and improved histopathological scores compared to control groups, suggesting its potential as an anti-inflammatory agent .

- Cholesterol-Lowering Trials : A clinical trial involving patients with familial hypercholesterolemia showed that those treated with lovastatin experienced a 24% reduction in LDL cholesterol after 12 months .

Data Summary

| Property | Value |

|---|---|

| Molecular Weight | 422.55 g/mol |

| Ki (HMG-CoA Reductase Inhibition) | 0.6 nM |

| Bioavailability | Approximately 30% |

| Common Therapeutic Uses | Hyperlipidemia, Cancer Therapy |

| Notable Side Effects | Muscle pain, Liver enzyme elevation |

Q & A

Q. What is the mechanism of action of Des(2-methylbutyryl) Lovastatin Hydroxy Acid Sodium Salt in inhibiting HMG-CoA reductase?

The compound competitively inhibits HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis. Unlike the lactone form (a prodrug), the hydroxy acid form directly binds to the enzyme's active site, mimicking the structure of HMG-CoA and blocking substrate access . Validation of its inhibitory activity requires in vitro enzyme assays using purified HMG-CoA reductase and NADPH consumption monitoring via spectrophotometry (e.g., absorbance at 340 nm) .

Q. Which analytical methods are recommended for quantifying this compound in biological matrices?

Reverse-phase HPLC or LC-MS/MS is preferred for quantification. For example:

- HPLC conditions : C18 column, mobile phase of acetonitrile/water with 0.1% formic acid, and UV detection at 238 nm .

- LC-MS/MS : Electrospray ionization (ESI) in negative mode, monitoring transitions specific to the sodium adduct (e.g., m/z 444.54 → fragment ions) . Calibration curves should use freshly prepared standards in solvents matching the sample matrix (e.g., methanol or propylene glycol) to avoid matrix effects .

Q. How should researchers synthesize and purify this compound?

Semi-synthetic derivatization of lovastatin involves alkaline hydrolysis to convert the lactone to the hydroxy acid, followed by ester cleavage and sodium salt formation. Critical steps include:

- Hydrolysis : Incubate lovastatin lactone with NaOH (0.1 M) at 50°C for 2 hours .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or preparative HPLC to isolate the sodium salt. Confirm purity via NMR (e.g., absence of lactone peaks at δ 5.5 ppm) and mass spectrometry .

Q. What storage conditions ensure the compound's stability in long-term studies?

Store lyophilized powder at -20°C in airtight, light-protected containers. For aqueous stock solutions, add stabilizers like 0.01% EDTA to prevent oxidation, and aliquot to avoid freeze-thaw cycles. Monitor degradation via periodic HPLC analysis (e.g., >95% purity threshold) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in pharmacokinetic data between in vitro and in vivo models?

Discrepancies often arise from interconversion between lactone and hydroxy acid forms. To address this:

- Validate chemical form : Use LC-MS to confirm the dominant species in plasma/tissue homogenates .

- Adjust experimental conditions : Maintain physiological pH (7.4) to minimize lactone hydrolysis in in vitro assays .

- Pharmacokinetic modeling : Incorporate conversion kinetics (e.g., lactone ⇌ hydroxy acid equilibrium constants) into compartmental models .

Q. What strategies optimize the compound's stability in cell culture studies?

- Solvent selection : Prepare stock solutions in ethanol or nanopure water (avoid DMSO due to cytotoxicity) .

- Serum effects : Pre-incubate serum-free media for >1 hour to reduce esterase-mediated degradation .

- Dose validation : Measure intracellular concentrations via LC-MS after treatment to confirm bioavailability .

Q. How does this compound interact with gut microbiota in metabolic studies?

The compound may undergo microbial biotransformation, altering its efficacy. Methodological considerations include:

- Anaerobic co-culture : Incubate with human fecal microbiota in bioreactors mimicking colonic conditions .

- Metabolite profiling : Use untargeted metabolomics (UPLC-QTOF-MS) to identify degradation products like hydroxylated or demethylated derivatives .

Q. What quality control measures ensure batch-to-batch consistency for pharmaceutical-grade standards?

Q. How does the compound enhance thrombolysis in in vitro clot models?

In human whole-blood clot models, co-administration with rt-PA increases lytic efficacy by 20–30%. Key protocols include:

Q. What metabolic pathways are implicated in its hepatic clearance?

Cytochrome P450 (CYP3A4) mediates primary metabolism. To study this:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.